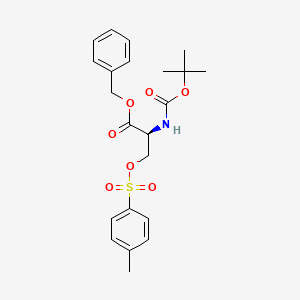

Boc-Ser(Tos)-OBzl

Vue d'ensemble

Description

Boc-Ser(Tos)-OBzl, also known as tert-butoxycarbonyl-L-serine-O-benzyl ester p-toluenesulfonate, is a protected amino acid derivative. It is commonly used in peptide synthesis as a building block. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group, a benzyl ester protecting the carboxyl group, and a p-toluenesulfonyl (Tos) group protecting the hydroxyl group of serine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Tos)-OBzl typically involves multiple steps:

Protection of the Amino Group: The amino group of serine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected serine.

Protection of the Hydroxyl Group: The hydroxyl group of Boc-Serine is then protected by reacting it with p-toluenesulfonyl chloride (TosCl) in the presence of a base like pyridine, forming Boc-Ser(Tos).

Protection of the Carboxyl Group: Finally, the carboxyl group is protected by esterification with benzyl alcohol (BzlOH) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Ser(Tos)-OBzl undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc, Tos, and Bzl protecting groups under specific conditions.

Substitution Reactions: The Tos group can be substituted with other functional groups.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

Substitution: Tos group can be substituted using nucleophiles such as amines or thiols.

Coupling: Peptide bond formation using coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

The major products formed from these reactions include deprotected serine derivatives, substituted serine derivatives, and peptide chains incorporating this compound.

Applications De Recherche Scientifique

Peptide Synthesis

1.1 Overview

Peptide synthesis is a fundamental technique in biochemistry and pharmaceutical development. Boc-Ser(Tos)-OBzl is often employed as an intermediate in the solid-phase peptide synthesis (SPPS) process due to its stability and ease of handling.

1.2 Mechanism of Action

In SPPS, this compound serves as a protected serine residue. The Boc group protects the amino group from unwanted reactions during the coupling process, while the Tos group provides a leaving group that can facilitate further reactions. The benzyl ether protects the hydroxyl group of serine, ensuring that it does not interfere with peptide formation.

1.3 Case Studies

-

Case Study 1: Synthesis of Bioactive Peptides

Researchers have successfully utilized this compound to synthesize bioactive peptides with therapeutic potential. For instance, a study demonstrated the synthesis of a peptide mimicking insulin growth factor using this compound as a building block, highlighting its effectiveness in producing peptides with specific biological activities. -

Case Study 2: Development of Antimicrobial Peptides

Another study focused on using this compound in the synthesis of antimicrobial peptides. The incorporation of serine derivatives allowed for enhanced stability and activity against bacterial strains, showcasing the compound's role in developing novel antimicrobial agents.

Drug Design

2.1 Role in Medicinal Chemistry

This compound is not only crucial for peptide synthesis but also plays a significant role in drug design. Its structural properties allow for modifications that can lead to the development of new pharmaceuticals.

2.2 Applications in Drug Discovery

-

Application 1: Modulating Protein Interactions

The ability to modify the serine residue enables researchers to design compounds that can interact with specific proteins involved in disease pathways. For example, derivatives of this compound have been explored for their potential to inhibit enzymes implicated in cancer progression. -

Application 2: Enhancing Drug Stability

The protective groups in this compound contribute to increased stability of drug candidates during formulation and storage. This stability is critical for maintaining efficacy over time.

Biochemical Studies

3.1 Investigating Enzyme Activity

This compound has been used as a substrate in studies investigating serine proteases. By incorporating this compound into experimental designs, researchers can analyze enzyme kinetics and mechanisms.

3.2 Case Studies

- Case Study 3: Serine Protease Inhibition

A study demonstrated how this compound could be used to assess the inhibition of serine proteases by various compounds. The results provided insights into enzyme specificity and potential therapeutic targets for diseases such as Alzheimer's.

Data Tables

| Application Area | Description | Notable Findings |

|---|---|---|

| Peptide Synthesis | Used as an intermediate in SPPS | Successful synthesis of bioactive peptides |

| Drug Design | Modulates protein interactions | Development of inhibitors for cancer-related enzymes |

| Biochemical Studies | Investigates enzyme activity | Insights into serine protease inhibition |

Mécanisme D'action

The mechanism of action of Boc-Ser(Tos)-OBzl primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Boc, Tos, and Bzl) prevent unwanted side reactions during peptide bond formation. The Boc group is stable under basic conditions but can be removed under acidic conditions. The Tos group is stable under neutral and acidic conditions but can be removed under basic conditions. The Bzl group is stable under acidic and basic conditions but can be removed via hydrogenation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Ser(Tos)-OMe: Similar structure but with a methyl ester instead of a benzyl ester.

Boc-Ser(Bzl)-OH: Similar structure but without the Tos group.

Fmoc-Ser(Tos)-OBzl: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc as the protecting group.

Uniqueness

Boc-Ser(Tos)-OBzl is unique due to the combination of Boc, Tos, and Bzl protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly versatile in peptide synthesis .

Activité Biologique

Boc-Ser(Tos)-OBzl, or N-(tert-butoxycarbonyl)-L-serine 4-toluenesulfonate benzyl ester, is a derivative of serine that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and structural biology. This compound is notable for its applications in peptide synthesis and its role as a building block in the development of proteasome inhibitors.

Inhibition of Proteasomes

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against the 20S proteasome, a crucial component in cellular protein degradation pathways. The compound's structure allows it to interact effectively with the active sites of proteasomal enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of bulky hydrophobic side chains enhances the inhibitory potency of peptide aldehydes derived from this compound. Specifically, compounds containing this residue have shown improved binding affinity and inhibitory effects compared to other derivatives.

Table 1 summarizes the IC50 values for various Boc-series compounds against ChT-L (chymotrypsin-like) activity of the 20S proteasome:

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| Boc-Ser(OBzl) | <10 | High |

| Cbz-Glu(OtBu) | <5 | Very High |

| Cbz-Glu(OBzl) | <50 | Moderate |

| Boc-Ser(Tos) | <15 | High |

The mechanism by which this compound inhibits proteasome activity involves covalent interactions with the active site, leading to the formation of stable enzyme-inhibitor complexes. The docking studies suggest that the compound fits well within the S3 pocket of the proteasome, facilitating strong hydrophobic interactions that are critical for its inhibitory action .

Case Studies

- Peptide Aldehyde Derivatives : A study synthesized a series of peptide aldehyde derivatives, including this compound, and tested their inhibitory effects on the 20S proteasome. The results indicated that compounds with a serine residue at P3 demonstrated superior inhibitory activity compared to those with other amino acids .

- Comparative Analysis : In a comparative analysis involving various inhibitors, this compound was found to exhibit approximately tenfold increased activity when compared to standard inhibitors like MG132. This highlights its potential as a lead compound for developing more effective proteasome inhibitors .

Propriétés

IUPAC Name |

benzyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSLINPVUWRCFB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577536 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94882-74-3 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94882-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.